Fenpiclonil

概要

説明

Fenpiclonil

This compound is a phenylpyrrole fungicide and a structural analogue of the antibiotic pyrrolnitrin found to be toxic to representatives of Ascomycetes, Basidiomycetes, and Deuteromycetes.

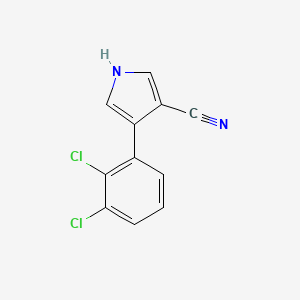

This compound is a member of the class of pyrroles carrying cyano and 2,3-dichlorophenyl substituents at positions 3 and 4 respectively. A fungicide used mainly to control seed-borne pathogens in cereal crops. It has a role as an antifungal agrochemical. It is a member of pyrroles, a nitrile and a dichlorobenzene.

生化学分析

Biochemical Properties

Fenpiclonil plays a significant role in biochemical reactions by inhibiting the growth of fungal pathogens. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glucose phosphorylation enzymes in fungi, which disrupts their energy metabolism . Additionally, this compound has been shown to inhibit sucrose carriers, affecting the transport of sucrose in plant tissues . These interactions highlight the compound’s ability to interfere with essential biochemical processes in target organisms.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the uptake of sucrose in plant cells, thereby affecting their metabolic activities . These cellular effects underscore the compound’s potency as a fungicide.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific sites on fungal enzymes, inhibiting their activity and leading to the disruption of vital biochemical pathways . The compound also affects gene expression by interfering with transcription factors and other regulatory proteins. This results in the downregulation of genes essential for fungal growth and development . These molecular interactions are crucial for the fungicidal action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of enzyme activity and disruption of metabolic processes . These temporal effects are important for understanding the compound’s efficacy and safety in agricultural applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage management in agricultural and environmental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism in fungi. The compound interacts with enzymes involved in glucose phosphorylation, disrupting the production of ATP and other essential metabolites . This leads to a decrease in metabolic flux and an accumulation of intermediate metabolites, further inhibiting fungal growth . Understanding these metabolic pathways is crucial for optimizing the use of this compound in crop protection.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cell membranes . In plant tissues, this compound has been shown to inhibit sucrose carriers, affecting the distribution of sucrose and other nutrients . These transport and distribution mechanisms are essential for the compound’s effectiveness as a fungicide.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membranes of fungal cells, where it exerts its fungicidal effects . In plant cells, this compound can also localize to specific compartments, such as the vacuole, where it affects nutrient transport and storage . These subcellular localization patterns are important for understanding the compound’s mode of action and optimizing its use in agricultural settings.

生物活性

Fenpiclonil, a member of the phenylpyrrole class of fungicides, has been extensively studied for its biological activity against various fungal pathogens. This article explores its mode of action, efficacy, and the physiological effects it has on target organisms based on diverse research findings.

Overview of this compound

This compound has been used for over 25 years to control multiple fungal diseases in crops, primarily through seed and foliar treatments. It operates by disrupting specific metabolic processes in fungi, leading to growth inhibition and cell death. The compound is particularly effective against pathogens such as Fusarium sulphureum and Eutypa lata.

Mode of Action

The primary mode of action of this compound involves the following mechanisms:

- Membrane Hyperpolarization : this compound induces hyperpolarization of the plasma membrane in fungi, which alters ion fluxes and disrupts normal cellular functions. This effect is characterized by an influx of potassium ions (K) and efflux of protons (H), leading to increased membrane potential .

- Inhibition of Metabolic Pathways : Exposure to this compound affects glucose metabolism in fungi. Studies indicate that it inhibits hexokinase activity, which is crucial for glucose phosphorylation and subsequent metabolism. This inhibition leads to an accumulation of non-metabolizable glucose analogs within the fungal cells .

- Signal Transduction Pathways : this compound activates osmotic signal transduction pathways via hybrid histidine kinases (HHK) in fungi. Mutants resistant to this compound have been identified, suggesting that resistance mechanisms may involve mutations in these signaling pathways .

Case Studies

- Fusarium sulphureum : Research demonstrated that this compound accumulates rapidly within the mycelium of Fusarium sulphureum, achieving maximum levels within one minute. This rapid uptake is primarily through passive diffusion . The compound effectively inhibited mycelial growth at concentrations as low as 50 µM .

- Eutypa lata : In studies comparing this compound with acidic derivatives, it was found that while this compound reduced mycelial thickness significantly at 1 mM concentration, its derivatives exhibited greater fungicidal activity at lower concentrations. For instance, a new derivative showed complete inhibition of Eutypa lata growth at 10 µM compared to this compound's effectiveness at higher doses .

Physiological Effects on Fungi

The application of this compound leads to several physiological changes in fungal cells:

- Accumulation of Metabolites : High doses result in the accumulation of amino acids and monosaccharides, indicating disrupted metabolic processes. Conversely, sub-lethal doses can inhibit the incorporation of these compounds into macromolecules while stimulating glycerol biosynthesis .

- Impact on Protein Kinases : this compound has been shown to affect protein kinase activities within fungal cells, although the exact relationship between kinase inhibition and growth suppression remains under investigation .

Comparative Biological Activity Table

| Compound | Target Organism | Concentration (µM) | Effect |

|---|---|---|---|

| This compound | Fusarium sulphureum | 50 | Significant growth inhibition |

| Acidic Derivative 2b | Eutypa lata | 10 | Complete growth inhibition |

| This compound | Eutypa lata | 1000 | Reduced mycelial thickness |

科学的研究の応用

Agricultural Applications

Fenpiclonil has been registered for use against multiple fungal pathogens in crops for over 25 years. It is particularly effective for seed and foliar treatments, targeting diseases caused by fungi such as Fusarium spp. and Botrytis spp. Its systemic properties allow it to be absorbed and translocated within plant tissues, enhancing its efficacy against fungal infections.

Mode of Action

The mode of action of this compound involves:

- Membrane Hyperpolarization : Exposure to this compound leads to hyperpolarization of the plasma membrane in target fungi, which modifies mitochondrial membrane potential and disrupts normal cellular functions .

- Inhibition of Metabolic Processes : this compound inhibits hexokinase activity, leading to an accumulation of 2-deoxyglucose and a decrease in glucose phosphorylation. This disruption in glucose metabolism results in toxic effects on fungal cells .

Efficacy Against Fungal Pathogens

Research indicates that this compound is effective against a variety of fungal species, including those that are resistant to other fungicides. The compound's unique mechanism minimizes the risk of resistance development among target pathogens.

Case Studies

- Fusarium sulphureum : In studies involving Fusarium sulphureum, this compound demonstrated rapid intracellular accumulation, leading to significant inhibition of growth at concentrations above its effective concentration (EC50) .

- Botrytis cinerea : this compound has shown effective control over Botrytis cinerea, a common pathogen in horticultural crops, enhancing crop yields and quality when applied correctly .

Comparative Analysis with Other Fungicides

This compound's antifungal activity has been compared with other fungicides such as iprodione and tolclofos-methyl. Research suggests that these compounds share similar biochemical modes of action, which may offer insights into developing new fungicidal formulations .

| Fungicide | Target Pathogen | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | Fusarium, Botrytis | Membrane hyperpolarization | High |

| Iprodione | Botrytis cinerea | Similar biochemical pathway | Moderate |

| Tolclofos-methyl | Various fungi | Disruption of metabolic processes | Variable |

Safety and Environmental Impact

This compound exhibits low toxicity to mammals (oral LD50 > 5000 mg/kg) and has been evaluated for environmental safety. Its application requires adherence to agricultural best practices to minimize potential impacts on non-target organisms and ecosystems .

Innovative Formulations

Recent studies have investigated acidic derivatives of this compound that may enhance phloem mobility and overall effectiveness against resistant strains of fungi .

特性

IUPAC Name |

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFBQCQQYDUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036633 | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-17-3 | |

| Record name | Fenpiclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPICLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fenpiclonil exert its antifungal activity?

A1: this compound targets the fungal osmotic signal transduction pathway. It does this by activating a hybrid histidine kinase (HHK) that plays a crucial role in this pathway. [] This activation leads to a cascade of downstream effects, ultimately disrupting fungal growth and survival.

Q2: What are the specific downstream effects of this compound's interaction with the HHK?

A2: Activation of the HHK by this compound triggers a series of events, including:

- Membrane hyperpolarization: this compound alters the electrical potential across fungal cell membranes. [, ]

- Disruption of carbon metabolism: The fungicide interferes with glucose uptake and phosphorylation, impacting energy production. [, , ]

- Metabolite accumulation: this compound causes the buildup of metabolites like glycerol, potentially leading to osmotic stress. []

- Hyphal swelling and burst: The culmination of these effects often results in the swelling and eventual bursting of fungal hyphae. []

Q3: Does this compound affect membrane fluidity directly?

A3: While this compound accumulates in fungal membranes and artificial liposomes, it does not directly affect membrane fluidity. [] Its effects on membrane potential are likely indirect consequences of its interaction with the HHK.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H5Cl2N3 and a molecular weight of 248.09 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research does not delve into detailed spectroscopic analysis, structural characterization of this compound and its derivatives has been performed. [, , ]

Q6: How does the efficacy of this compound vary with the application method?

A6: this compound is effective as both a seed treatment and a foliar spray. [, , , ] Its efficacy can be influenced by factors such as application timing, formulation, and environmental conditions. [, , ]

Q7: How do structural modifications to this compound affect its activity?

A7: Research has explored modifications to the this compound structure, particularly the addition of carboxylic acid groups, to enhance its phloem mobility for systemic activity. [, , , ] These modifications can influence both fungicidal activity and mobility within the plant.

Q8: Have any specific structural modifications shown promise for improving this compound's properties?

A8: The addition of a methyl group to the N-substituted chain of a carboxylic acid derivative of this compound enhanced its phloem mobility at certain pH levels without compromising its fungicidal activity against Eutypa lata. []

Q9: Has resistance to this compound been observed in fungal populations?

A9: While laboratory-generated mutants resistant to this compound exist, field resistance remains relatively rare. [] The mutations conferring resistance often target the HHK sensor domain. []

Q10: Why is field resistance to this compound less common despite the existence of resistant mutants?

A10: Mutations in the HHK that confer resistance to this compound are often associated with significant fitness costs to the fungus. [] These costs likely hinder the survival and spread of resistant strains in natural environments.

Q11: What is known about the toxicity of this compound?

A11: While the focus of the provided research is on the antifungal activity of this compound, broader toxicological studies would be needed to fully assess its safety profile. [, , ]

Q12: Are there any concerns about the environmental impact of this compound?

A12: As with any pesticide, understanding the environmental fate and potential ecological effects of this compound is crucial. [, ] Research into its degradation pathways and potential for bioaccumulation is essential for responsible use.

Q13: What are some promising areas for future research on this compound?

A13:

- Understanding resistance mechanisms: Further investigation into the molecular mechanisms of resistance, including the role of efflux pumps, can inform strategies to mitigate resistance development. [, ]

- Improving targeting and delivery: Exploring novel formulations or delivery systems could enhance this compound's efficacy and reduce its environmental impact. []

- Combination therapies: Investigating the synergistic potential of this compound with other antifungal agents or biocontrol methods could lead to more effective and sustainable disease management strategies. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。